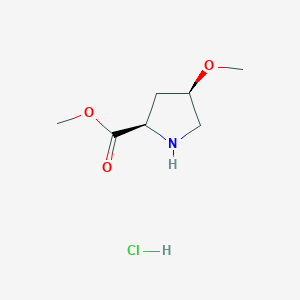
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate” is a chemical compound with the molecular formula C11H12ClNO2 . It has a molecular weight of 225.67 g/mol . The compound is typically available in powder form .
Physical And Chemical Properties Analysis
“Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate” is a powder with a molecular weight of 225.67 g/mol . The compound’s melting point is between 59-64 degrees Celsius .Applications De Recherche Scientifique
Structural Analysis
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate has been the focus of structural analysis studies to understand its crystalline composition and potential applications in heterocyclic design. Single-crystal X-ray diffraction has been utilized to study its structure, revealing detailed geometrical parameters that could influence its reactivity and interaction with other molecules. Such structural insights are crucial for its application in the synthesis of complex molecular architectures (Albov et al., 2004).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate as a precursor. For example, the compound has been employed in the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, achieved through reactions with various esters of acyl(aroyl)pyruvic acids. This process, supported by X-ray structural analysis, opens pathways to new chemical entities with potential biological activities (Rudenko et al., 2013).
Antibacterial Applications
The synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, through ultrasound-promoted reactions involving Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate, has shown promising antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, indicating moderate activity and suggesting potential applications in developing new antibacterial agents (Balaji et al., 2013).
Pharmacological Interest
Further studies have delved into the pharmacological potential of derivatives of Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate. For instance, cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives, which are known for their calcium modulatory properties, have been synthesized. This research not only explores the chemical diversity achievable with this compound but also its relevance in the development of pharmacological agents (Linden et al., 2006).
Mécanisme D'action
Target of Action
Related compounds such as (s)-5,6,7,8-tetrahydroquinolin-8-amine have been identified as potent antagonists of the cxcr4 chemokine receptor , which is expressed on the surface of many cancer cell types .
Mode of Action
For instance, methylation of the 8-amino group in ammosamide B, a related compound, resulted in increased QR2 inhibitory activity .
Biochemical Pathways
Related compounds have been shown to inhibit the cxcr4 chemokine receptor, which plays a crucial role in cancer progression .
Result of Action
Related compounds have shown inhibitory activity against certain targets, which could potentially lead to therapeutic effects .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-6-10(12)13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWPYTCDFQESAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate | |
CAS RN |
209330-14-3 |
Source


|
| Record name | methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2895233.png)
![Ethyl 6-acetyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2895234.png)
![5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2895235.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2895237.png)


![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)


![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)


